2-(4-メトキシベンジル)フェノール

概要

説明

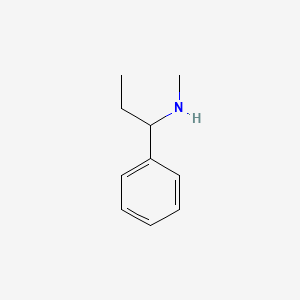

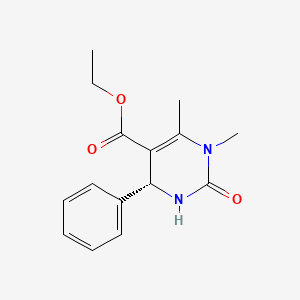

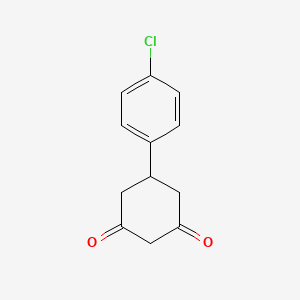

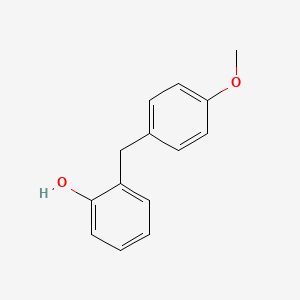

2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .

Synthesis Analysis

The synthesis of 2-(4-Methoxybenzyl)phenol involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis

The molecular structure of 2-(4-Methoxybenzyl)phenol can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .Chemical Reactions Analysis

The chemical reactions of 2-(4-Methoxybenzyl)phenol involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxybenzyl)phenol include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用

フェノール樹脂の合成

2-(4-メトキシベンジル)フェノール: は、フェノール樹脂、特に接着剤、硬化剤、およびポリマー複合材料に使用される重要な熱硬化性樹脂であるノボラックの合成に使用されます . ヒドロキシベンジルアルコール誘導体のマイクロ波支援自己縮合は、2-(4-メトキシベンジル)フェノールを含む、反応時間の短縮と制御されたポリマー構造などの利点を提供します .

抗酸化剤としての用途

この化合物は、そのフェノール構造のために抗酸化剤としての可能性があります。 抗酸化剤は、細胞損傷につながる可能性のある酸化ストレスを防止するために不可欠であり、さまざまな疾患に関連しています .

紫外線吸収剤

2-(4-メトキシベンジル)フェノールを含むフェノール誘導体は、紫外線吸収剤として機能することができます。 この用途は、プラスチック、接着剤、コーティングの生産において、UV劣化に対する耐性を向上させるために重要です .

難燃剤

その構造的特性により、2-(4-メトキシベンジル)フェノールは難燃剤配合物に使用できます。 これらは、可燃性を低下させることで、材料の防火性を向上させる上で不可欠です .

生物活性化合物の合成

フェノール誘導体は、生物活性天然物の合成において重要です2-(4-メトキシベンジル)フェノールは、抗腫瘍および抗炎症特性を持つ化合物の合成における前駆体として役立ちます .

導電性ポリマーの製造

この化合物は、導電性ポリマーの製造において注目すべき役割を果たします。 これらのポリマーは、電子および材料科学において、電気を通す能力のために用途があります .

ポリマー化学研究

ポリマー化学において、2-(4-メトキシベンジル)フェノールは、重合プロセスを研究し、強化された特性を持つ新しいポリマー材料を開発するための貴重な研究化学物質です .

環境に優しい合成プロセス

2-(4-メトキシベンジル)フェノールをマイクロ波支援合成で使用すると、有害な溶媒や触媒の必要性が減り、環境に優しいアプローチになります .

Safety and Hazards

2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .

作用機序

Phenolic compounds play a crucial role in defending against pathogens, repairing damage, and they are also involved in growth and reproduction . They are known for their antioxidant activity, which is due to their ability to act as hydrogen donors, reducing agents, and singlet oxygen quenchers .

The metabolism of phenolic compounds in plants involves several biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds .

Phenolic compounds are usually well absorbed in the intestines, and their bioavailability can be influenced by several factors, including their chemical structure, the presence of other phenolic compounds, and the individual’s metabolism .

The action of phenolic compounds can be influenced by various environmental factors, such as light, temperature, and pH. These factors can affect the stability of the compounds and their antioxidant activity .

生化学分析

Biochemical Properties

2-(4-Methoxybenzyl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of 2-(4-Methoxybenzyl)phenol to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

2-(4-Methoxybenzyl)phenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 2-(4-Methoxybenzyl)phenol has been found to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methoxybenzyl)phenol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 2-(4-Methoxybenzyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxybenzyl)phenol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 2-(4-Methoxybenzyl)phenol has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxybenzyl)phenol vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, 2-(4-Methoxybenzyl)phenol can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

2-(4-Methoxybenzyl)phenol is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of 2-(4-Methoxybenzyl)phenol in these metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(4-Methoxybenzyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of 2-(4-Methoxybenzyl)phenol can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-(4-Methoxybenzyl)phenol can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-(4-Methoxybenzyl)phenol to specific organelles, where it can exert its effects on cellular processes. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

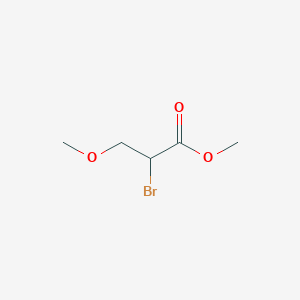

2-[(4-methoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZWVPLMSWPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293138 | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37155-50-3 | |

| Record name | 37155-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)